3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid
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Overview
Description
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of 4-Chloro-benzyl Group: This step involves the alkylation of the benzimidazole core with 4-chlorobenzyl chloride under basic conditions.
Attachment of Propionic Acid: The final step involves the reaction of the benzimidazole derivative with a propionic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:
- **Oxidation
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-7-5-12(6-8-13)11-16-19-14-3-1-2-4-15(14)20(16)10-9-17(21)22/h1-8H,9-11H2,(H,21,22) |
InChI Key |
UHLFBFNMCFTIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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